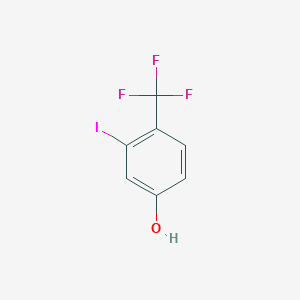
3-Iodo-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)phenol typically involves the iodination of 4-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or reduce the phenol group to a hydroxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-4-(trifluoromethyl)phenol, while oxidation with potassium permanganate can produce 3-iodo-4-(trifluoromethyl)quinone .
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Iodo-4-(trifluoromethyl)phenol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively . The iodine atom may facilitate interactions with specific enzymes or receptors, leading to the modulation of cellular processes .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the phenol group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)phenol: Lacks the iodine atom, resulting in different reactivity and biological properties.
3-Iodo-4-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and physical properties.
Uniqueness: 3-Iodo-4-(trifluoromethyl)phenol is unique due to the combination of the iodine atom and trifluoromethyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4F3IO |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
3-iodo-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H |
InChI Key |
HHSFASKTATYSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















